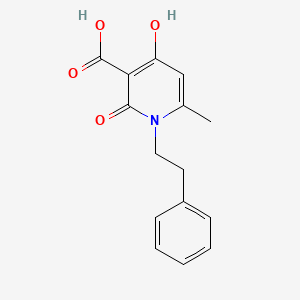

4-Hydroxy-6-methyl-2-oxo-1-phenethyl-1,2-dihydropyridine-3-carboxylic acid

Description

4-Hydroxy-6-methyl-2-oxo-1-phenethyl-1,2-dihydropyridine-3-carboxylic acid is a pyridone derivative characterized by a phenethyl substituent at the N1 position, a methyl group at C6, a hydroxyl group at C4, and a carboxylic acid moiety at C3. This structure confers unique physicochemical properties, such as hydrogen-bonding capacity (via hydroxyl and carboxylic acid groups) and lipophilicity (from the phenethyl chain).

Properties

Molecular Formula |

C15H15NO4 |

|---|---|

Molecular Weight |

273.28 g/mol |

IUPAC Name |

4-hydroxy-6-methyl-2-oxo-1-(2-phenylethyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C15H15NO4/c1-10-9-12(17)13(15(19)20)14(18)16(10)8-7-11-5-3-2-4-6-11/h2-6,9,17H,7-8H2,1H3,(H,19,20) |

InChI Key |

JMLLKYPQOJNZHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCC2=CC=CC=C2)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-methyl-2-oxo-1-phenethyl-1,2-dihydropyridine-3-carboxylic acid can be achieved through multicomponent reactions. One such method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This reaction is carried out under mild conditions and yields the desired compound with high efficiency.

Industrial Production Methods

Industrial production of this compound typically involves the use of green synthetic methodologies, which are designed to minimize waste and maximize atom economy . These methods often employ microwave-assisted chemistry to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-methyl-2-oxo-1-phenethyl-1,2-dihydropyridine-3-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions include various substituted dihydropyridines and pyridones, which have significant biological and pharmaceutical applications .

Scientific Research Applications

4-Hydroxy-6-methyl-2-oxo-1-phenethyl-1,2-dihydropyridine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methyl-2-oxo-1-phenethyl-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences between the target compound and related dihydropyridine derivatives:

Key Observations :

- C6 Substituents : Methyl groups (target compound, CID 72109106) reduce steric hindrance compared to phenyl (15a) or methoxybenzoyl (4n), possibly improving synthetic yields .

- Functional Groups : The C4-OH in the target compound and CID 72109106 may enhance solubility and hydrogen-bonding interactions, critical for receptor binding .

Key Observations :

- Higher yields (e.g., 75% for 15a) are associated with simpler substituents (phenyl vs. methoxybenzoyl in 4n) .

- Melting points correlate with crystallinity; 15a’s high mp (260–262°C) reflects its rigid phenyl group, whereas phenethyl-containing analogs may exhibit lower mps due to chain flexibility .

Biological Activity

4-Hydroxy-6-methyl-2-oxo-1-phenethyl-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the dihydropyridine class, which has been extensively studied for its potential therapeutic applications, including anticancer and antimicrobial properties.

Chemical Structure

The molecular structure of 4-Hydroxy-6-methyl-2-oxo-1-phenethyl-1,2-dihydropyridine-3-carboxylic acid can be represented as follows:

The biological activity of this compound primarily arises from its ability to interact with various biological targets, including enzymes and receptors. The mechanism of action typically involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, affecting their conformation and function. This inhibition can lead to significant biological effects such as reduced tumor growth or microbial proliferation .

- Receptor Modulation : It may also act on various receptors involved in cellular signaling pathways, which can influence processes like cell proliferation and apoptosis.

Anticancer Properties

Research has demonstrated the cytotoxic potential of 4-Hydroxy-6-methyl-2-oxo-1-phenethyl-1,2-dihydropyridine derivatives against various cancer cell lines. For instance:

In a study comparing various derivatives, compound 24 exhibited cytotoxicity that was 2.5 times more potent than doxorubicin against the colon HT29 carcinoma cell line . This highlights its potential as a lead compound for further development in cancer therapy.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Candida albicans | 64 µg/mL |

These findings suggest that this compound could serve as a basis for developing new antimicrobial agents.

Case Studies

Several case studies have highlighted the effectiveness of dihydropyridine derivatives in clinical settings:

- Cytotoxicity Evaluation : A series of synthesized compounds were evaluated for their cytotoxic effects on human tumor cell lines. Among them, the most active agents demonstrated significant inhibition of cell proliferation, indicating potential for use in chemotherapy .

- Antimicrobial Screening : In vitro studies assessed the antimicrobial efficacy of these compounds against common bacterial and fungal strains. The results indicated a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli, comparable to established antibiotics like ampicillin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.